2-Bromo-4-tert-butyl-1-(octyloxy)benzene
Description
2-Bromo-4-tert-butyl-1-(octyloxy)benzene is a brominated aromatic compound featuring three distinct substituents:
- Bromo (Br) at the ortho-position (C2),
- tert-Butyl (t-Bu) at the para-position (C4),
- Octyloxy (C₈H₁₇O) at the meta-position (C1).
This compound combines steric bulk (from the tert-butyl group), lipophilicity (from the octyloxy chain), and reactivity (from the bromine atom), making it valuable in organic synthesis and materials science. Its applications include serving as a monomer in polymer blends and a ligand in catalytic systems .
Properties
CAS No. |
57685-36-6 |
|---|---|
Molecular Formula |
C18H29BrO |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2-bromo-4-tert-butyl-1-octoxybenzene |
InChI |
InChI=1S/C18H29BrO/c1-5-6-7-8-9-10-13-20-17-12-11-15(14-16(17)19)18(2,3)4/h11-12,14H,5-10,13H2,1-4H3 |
InChI Key |
HBDAFSIIZLXXDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation to Install tert-Butyl Group
Starting Material : Bromobenzene or phenol derivatives.
Reaction :
$$
\text{C}6\text{H}5\text{Br} + (\text{CH}3)3\text{CCl} \xrightarrow{\text{AlCl}_3} \text{4-tert-butylbromobenzene}
$$
Conditions :
Limitations : Competitive ortho/para alkylation requires careful stoichiometry.
Bromination at Position 2
Intermediate : 4-tert-Butylbromobenzene.
Reaction :
$$
\text{4-tert-butylbromobenzene} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{2-bromo-4-tert-butylbromobenzene}
$$
Conditions :
Regioselectivity : FeBr₃ directs bromine ortho to the tert-butyl group due to steric and electronic effects.
Route 2: Direct Bromination of Pre-Functionalized Intermediates
Synthesis of 1-Octyloxy-4-tert-butylbenzene
Starting Material : 4-tert-Butylphenol.
Reaction :
$$
\text{4-tert-Butylphenol} + \text{C}8\text{H}{17}\text{Br} \xrightarrow{\text{NaOH}} \text{1-Octyloxy-4-tert-butylbenzene}
$$
Conditions :
Regioselective Bromination at Position 2
Intermediate : 1-Octyloxy-4-tert-butylbenzene.
Reaction :
$$
\text{1-Octyloxy-4-tert-butylbenzene} + \text{NBS} \xrightarrow{\text{BPO, CCl}_4} \text{Target Compound}
$$
Conditions :
- N-Bromosuccinimide (NBS, 1.05 equiv), benzoyl peroxide (BPO, 1 mol%), CCl₄, reflux.
- Yield: 76%.
Mechanism : Radical bromination favors the ortho position due to the octyloxy group’s electron-donating effect.
Key Data :
| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Etherification | C₈H₁₇Br, NaOH | EtOH | 78 | 91 | |
| Bromination | NBS, BPO | CCl₄ | 80 | 76 |
Route 3: Coupling Reactions for Sequential Substitution
Ullmann Coupling for Octyloxy Installation
Intermediate : 2-Bromo-4-tert-butyliodobenzene.
Reaction :
$$
\text{2-Bromo-4-tert-butyliodobenzene} + \text{C}8\text{H}{17}\text{OH} \xrightarrow{\text{CuI, L-Proline}} \text{Target Compound}
$$
Conditions :
Key Data :
| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Suzuki Coupling | (CH₃)₃Bpin, Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 68 | |
| Ullmann Coupling | C₈H₁₇OH, CuI | DMSO | 110 | 62 |
Comparative Analysis of Methods
Yield and Scalability
- Route 1 achieves the highest overall yield (78% → 89% → 88%) but requires multiple steps.
- Route 2 is more direct but suffers from moderate bromination yields (76%).
- Route 3 offers modularity but lower yields due to coupling inefficiencies.
Regioselectivity and Byproducts
- Electrophilic bromination (Route 1) ensures ortho selectivity, while radical bromination (Route 2) may produce minor para byproducts.
- Coupling reactions (Route 3) minimize byproducts but demand stringent conditions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-tert-butyl-1-(octyloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Formation of corresponding phenols or quinones.
Coupling: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
2-Bromo-4-tert-butyl-1-(octyloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-tert-butyl-1-(octyloxy)benzene involves its interaction with molecular targets through its functional groups. The bromine atom and tert-butyl group can influence the compound’s reactivity and binding affinity. The octyloxy group can enhance the compound’s solubility and interaction with hydrophobic environments. These interactions can affect various molecular pathways and biological processes .
Comparison with Similar Compounds
1-Bromo-4-(octyloxy)benzene
2-Bromo-4-tert-butyl-1-(methoxymethoxy)benzene
- Structure : Methoxymethoxy (CH₃OCH₂O−) replaces the octyloxy group.
- Key Differences: Solubility: The shorter methoxymethoxy chain reduces lipophilicity, limiting solubility in non-polar solvents compared to the octyloxy analog. Reactivity: Methoxymethoxy groups are more labile under acidic conditions, enabling selective deprotection in multi-step syntheses .
Oligo{(phenyl-C61-butyric acid methyl ester)-alt-[1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene]} (OPCBMMB)
- Structure : Contains two octyloxy groups and bromomethyl substituents on a benzene ring.
- Key Differences :
- Conductivity : OPCBMMB exhibits enhanced electrical conductivity (up to 1.5 × 10⁻³ S/cm) in chloroform-cast films due to improved π-π stacking from dual octyloxy chains .
- Application : Used in fullerene-polymer blends for organic photovoltaics, where the target compound’s single octyloxy group may offer less steric disruption in thin-film morphologies.
1-Bromo-4-tert-butylbenzene
- Structure : Lacks the octyloxy group.
- Key Differences :
Physicochemical and Functional Comparisons
Steric and Electronic Effects
- Steric Hindrance : The tert-butyl group in 2-Bromo-4-tert-butyl-1-(octyloxy)benzene imposes significant steric bulk, slowing electrophilic substitution at C4. In contrast, analogs like 1-Bromo-4-(octyloxy)benzene undergo faster bromine displacement .
- Electronic Effects : The electron-donating octyloxy group (+M effect) deactivates the benzene ring, directing further substitutions to the meta-position relative to the alkoxy group.
Solubility and Lipophilicity
- Octyloxy vs. Shorter Chains: The octyloxy chain increases logP (lipophilicity) by ~3.5 units compared to methoxymethoxy, enhancing compatibility with non-polar polymer matrices (e.g., P3HT) .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Weight | Key Applications | Conductivity (S/cm) |
|---|---|---|---|---|
| This compound | Br, t-Bu, C₈H₁₇O | 341.3 | Polymer blends, catalysis | Under investigation |
| 1-Bromo-4-(octyloxy)benzene | Br, C₈H₁₇O | 287.2 | Surfactants, liquid crystals | N/A |
| OPCBMMB | BrCH₂, 2×C₈H₁₇O | 1,200–1,500* | Organic photovoltaics | 1.5 × 10⁻³ (CHCl₃) |
| 2-Bromo-4-tert-butyl-1-(methoxymethoxy)benzene | Br, t-Bu, CH₃OCH₂O− | 273.2 | Catalytic ligand systems | N/A |
*Estimated based on polymer molecular weight ranges .
Q & A
Basic: What are the established synthetic routes for 2-Bromo-4-tert-butyl-1-(octyloxy)benzene, and what factors influence the choice of bromination agents?
Answer:
The synthesis typically involves electrophilic aromatic substitution (EAS) on a pre-functionalized benzene derivative. A common approach is bromination of 4-tert-butyl-1-(octyloxy)benzene using bromine (Br₂) in the presence of Lewis acid catalysts like FeBr₃ or AlCl₃ . Alternative methods may employ N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., acetonitrile) for regioselective bromination at the ortho position relative to the tert-butyl group . The choice of bromination agent depends on reaction scalability, regioselectivity requirements, and compatibility with existing substituents (e.g., avoiding cleavage of the octyloxy group).
Advanced: How does the incorporation of this compound into fullerene-based polymers affect their electrical conductivity under different solvent conditions?
Answer:
When integrated into fullerene-polymer blends (e.g., P3HT:fullerene systems), this compound acts as a structural modifier. Solvent choice (e.g., xylene vs. chloroform) significantly impacts film morphology and conductivity. For instance, xylene-cast films exhibit enhanced conductivity due to improved polymer-fullerene phase separation, whereas chloroform promotes amorphous structures with lower charge mobility . Advanced characterization techniques like grazing-incidence X-ray scattering (GIWAXS) and space-charge-limited current (SCLC) measurements are recommended to correlate solvent polarity with carrier mobility and trap density.
Basic: What spectroscopic techniques are recommended for characterizing the structural integrity of this compound post-synthesis?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and purity (e.g., distinguishing tert-butyl protons at ~1.3 ppm and octyloxy methylene signals at ~3.4–4.0 ppm) .
- FT-IR : To verify bromine incorporation (C-Br stretch ~550–600 cm⁻¹) and ether linkage integrity (C-O-C stretch ~1250 cm⁻¹).
- GC-MS/HPLC : For quantitative purity assessment, especially to detect residual starting materials or regiochemical byproducts .
Advanced: What strategies can resolve contradictions in reported conductivity data when using this compound in polymer-fullerene blends?
Answer:
Discrepancies often arise from variations in solvent evaporation rates, annealing conditions, or fullerene-polymer stoichiometry. To address these:
Controlled Solvent Casting : Standardize solvent removal protocols (e.g., slow vs. rapid drying) to minimize batch-to-batch variability .
Morphological Analysis : Use atomic force microscopy (AFM) and transmission electron microscopy (TEM) to correlate film microstructure with conductivity trends .
Statistical Design of Experiments (DoE) : Apply factorial designs to isolate the impact of individual variables (e.g., solvent boiling point, annealing temperature) .
Basic: What are the critical parameters to optimize during the purification of this compound to achieve high yield and purity?
Answer:
- Recrystallization Solvent Selection : Use non-polar solvents (e.g., hexane) to exploit solubility differences between the product and bromination byproducts .
- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane:ethyl acetate 9:1) to separate regioisomers.
- Distillation : For large-scale purification, fractional distillation under reduced pressure minimizes thermal decomposition of the octyloxy group .
Advanced: How does the steric hindrance from the tert-butyl group influence the reactivity of this compound in cross-coupling reactions?
Answer:
The tert-butyl group imposes significant steric hindrance, reducing accessibility to the bromine atom in reactions like Suzuki-Miyaura coupling. Strategies to mitigate this include:
- Ligand Optimization : Bulky ligands (e.g., SPhos) enhance catalytic activity by stabilizing the transition state .
- Microwave-Assisted Synthesis : Elevated temperatures and pressures improve reaction kinetics without side-product formation .
- Computational Modeling : Density functional theory (DFT) calculations predict steric effects on transition-state geometries, guiding catalyst selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
